

Spectroscopic and Synthetic Profile of 6-Benzylxytryptamine: A Technical Guide

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Compound of Interest

Compound Name: **6-Benzylxytryptamine**

Cat. No.: **B015657**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for **6-Benzylxytryptamine**. Due to the limited availability of complete, published experimental spectra for this specific compound, this document combines data from closely related analogs and predictive analysis based on established spectroscopic principles. This guide is intended to serve as a robust resource for the synthesis, identification, and characterization of **6-Benzylxytryptamine** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **6-Benzylxytryptamine**. These predictions are based on the analysis of data for isomeric compounds such as 5-benzylxytryptamine and 7-benzylxytryptamine, as well as the known effects of substituents on the tryptamine scaffold.

Table 1: Predicted ^1H NMR Data for 6-Benzylxytryptamine

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0-8.2	br s	1H	Indole N-H
~7.5-7.3	m	5H	Phenyl-H (benzyl)
~7.4	d	1H	H-4
~7.1	d	1H	H-2
~7.0	s	1H	H-7
~6.8	dd	1H	H-5
~5.1	s	2H	O-CH ₂ -Ph
~3.0	t	2H	Ar-CH ₂ -CH ₂ -N
~2.9	t	2H	Ar-CH ₂ -CH ₂ -N
~1.6	br s	2H	NH ₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0.00 ppm).

Table 2: Predicted ^{13}C NMR Data for 6-Benzyloxytryptamine

Chemical Shift (δ , ppm)	Assignment
~156	C-6
~138	C-7a
~137	Quaternary Phenyl-C (benzyl)
~128.5	Phenyl-C (benzyl)
~128.0	Phenyl-C (benzyl)
~127.5	Phenyl-C (benzyl)
~123	C-2
~122	C-3a
~120	C-4
~113	C-3
~110	C-5
~95	C-7
~70	O-CH ₂ -Ph
~41	Ar-CH ₂ -CH ₂ -N
~25	Ar-CH ₂ -CH ₂ -N

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry (MS) Data for 6-Benzylxytryptamine

m/z	Relative Intensity	Assignment
266	High	[M] ⁺ (Molecular Ion)
175	Moderate	[M - CH ₂ Ph] ⁺
160	High	[M - OCH ₂ Ph] ⁺ or [Indole-CH ₂ -CH ₂ -NH ₂] ⁺ fragment
130	Moderate	Indole fragment
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Spectroscopy Data for 6-Benzylxytryptamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium, Broad	N-H stretch (indole and amine)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1620-1600	Medium	C=C stretch (aromatic)
1495, 1455	Strong	C=C stretch (aromatic)
1250-1200	Strong	C-O stretch (aryl ether)
1100-1000	Strong	C-N stretch
750-700	Strong	C-H bend (out-of-plane, aromatic)

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

A plausible and commonly employed synthetic route to **6-Benzylxytryptamine** involves the preparation of 6-benzylxyindole, followed by conversion to 6-benzylxyindole-3-acetonitrile, and subsequent reduction to the target tryptamine.

Synthesis of 6-Benzylxytryptamine

Step 1: Synthesis of 6-Benzylxyindole

This step can be achieved through various methods, a common one being the Fischer indole synthesis from 4-benzylxyphenylhydrazine and a suitable ketone or aldehyde, followed by cyclization. Alternatively, benzylation of 6-hydroxyindole is a direct approach.

Step 2: Synthesis of 6-Benzylxyindole-3-acetonitrile

- Materials: 6-Benzylxyindole, formaldehyde, dimethylamine, sodium cyanide.
- Procedure (via Mannich reaction and cyanation):
 - To a solution of 6-benzylxyindole in a suitable solvent (e.g., dioxane), add formaldehyde and dimethylamine.
 - Stir the reaction mixture at room temperature until the formation of the gramine intermediate is complete (monitored by TLC).
 - The crude gramine is then reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent to yield 6-benzylxyindole-3-acetonitrile.
 - Purify the product by column chromatography.

Step 3: Reduction of 6-Benzylxyindole-3-acetonitrile to **6-Benzylxytryptamine**

- Materials: 6-Benzylxyindole-3-acetonitrile, reducing agent (e.g., Lithium Aluminum Hydride (LAH) or Raney Nickel/H₂).
- Procedure (using LAH):
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride in a dry ether solvent (e.g., anhydrous diethyl ether or

THF).

- Slowly add a solution of 6-benzyloxyindole-3-acetonitrile in the same dry solvent to the LAH suspension at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
- Filter the resulting precipitate and extract the filtrate with an organic solvent.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **6-BenzylOxytryptamine**.
- Purify the product by column chromatography or recrystallization.

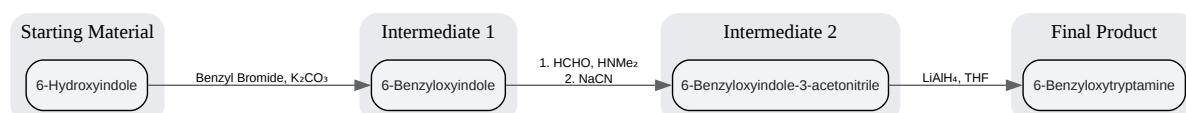
Spectroscopic Characterization Protocol

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) of purified **6-BenzylOxytryptamine** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Mass Spectrometry (MS):
 - Introduce a dilute solution of the sample into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization or Electrospray Ionization).
 - Obtain the mass spectrum, noting the molecular ion peak and major fragmentation patterns.
- Infrared (IR) Spectroscopy:

- Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .

Visualizations

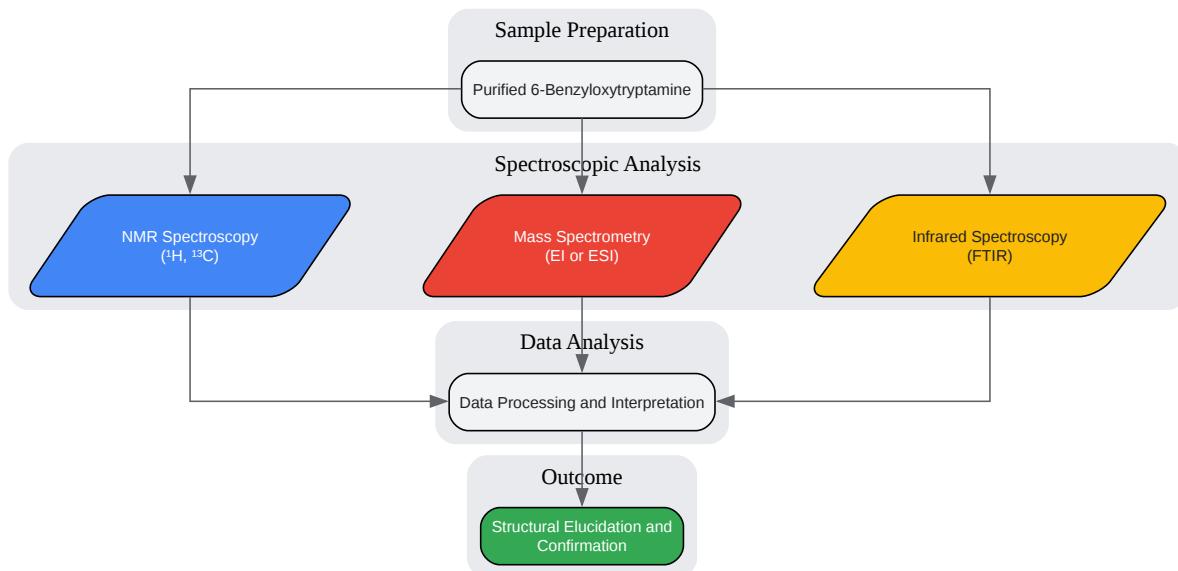
Synthetic Pathway of 6-Benzylxytryptamine



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Caption: Synthetic route to **6-Benzylxytryptamine**.

General Workflow for Spectroscopic Characterization



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Caption: Workflow for spectroscopic characterization.

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